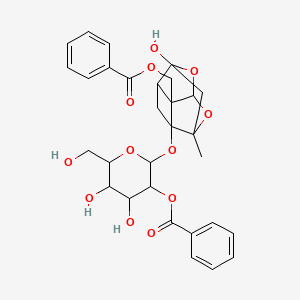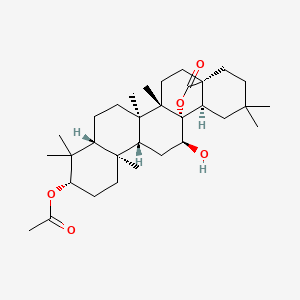
5(S)-HETE-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(S)-HETE-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 5(S)-HETE by GC- or LC-MS. 5(S)-HETE is produced by the action of 5-lipoxygenase on arachidonic acid to give 5(S)-HpETE, followed by reduction of the hydroperoxide. 5(S)-HETE has proliferative and chemotactic effects on granulocytes. When further metabolized to the 5-oxoETE, it is a more potent eosinophil chemoattractant than leukotriene B4.
Wissenschaftliche Forschungsanwendungen
1. Role in Neutrophil Degranulation
5(S)-HETE, a lipoxygenase product in neutrophils, has been found to induce degranulation of specific granules in human neutrophils. It also acts as a chemotactic agent for neutrophils at concentrations of 5- to 10-microM (Stenson & Parker, 1980).
2. Influence on Prostate Cancer Cells
5-HETE has been identified as a potent survival factor for human prostate cancer cells. Inhibition of its production leads to apoptosis in hormone-responsive and nonresponsive human prostate cancer cells (Ghosh & Myers, 1998).
3. Use in GC-MS Quantitation
5-HETE, primarily produced from the 5-lipoxygenase pathway of arachidonic acid metabolism, can be quantitated using GC-MS analysis. The availability of stable isotope analogs like octadeuterated 5-HETE aids in accurate quantitation (Hubbard, Phillips, & Taber, 1982).
4. Measurement in Biological Fluids
5-HETE can be measured in biological fluids using a highly sensitive and selective assay, employing racemic octadeuterated 5-HETE for stable isotope dilution measurements (Ogletree, Schlesinger, Nettleman, & Hubbard, 1982).
5. Role in Human Parturition
The concentration of 5-HETE in amniotic fluid is significantly greater in women in active labor at term compared to those not in labor. This suggests activation of the lipoxygenase pathway of arachidonic acid metabolism during spontaneous human parturition at term (Romero et al., 1989).
6. Influence on Neutrophil Transcellular Migration
5(R)-HETE and 5(S)-HETE are important inflammatory mediators in lung diseases and influence neutrophil migration through cellular barriers. 5(R)-HETE is more potent than 5(S)-HETE in inducing neutrophil migration (Bittleman & Casale, 1995).
7. Role in Infection and Allergic Responses
5-Lipoxygenase, which generates 5-HETE, plays a key role in infection and allergic responses. Esterified forms of 5-HETE are generated in primary human neutrophils and have been found in human and murine infection models (Clark et al., 2011).
Eigenschaften
Produktname |
5(S)-HETE-d8 |
|---|---|
Molekularformel |
C20H24D8O3 |
Molekulargewicht |
328.5 |
Synonyme |
5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1152361.png)
